molecular formula C13H10INO B1392202 5-(3-Iodobenzoyl)-2-methylpyridine CAS No. 1187164-45-9

5-(3-Iodobenzoyl)-2-methylpyridine

Cat. No. B1392202
M. Wt: 323.13 g/mol
InChI Key: IAFACIVWPAGQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Iodobenzoyl)-2-methylpyridine is a chemical compound with the molecular formula C13H10INO. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of 5-(3-Iodobenzoyl)-2-methylpyridine is 323.13 g/mol . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Cancer Research .

Summary of the Application

“5-(3-Iodobenzoyl)-2-methylpyridine” has been studied as a potential anticancer agent . The compound is being developed as a novel antimitotic theranostic .

Methods of Application or Experimental Procedures

The compound was synthesized from a common precursor or its 3’-stannylated derivative . The cytotoxicity of the compound was evaluated in several neuroblastoma and glioblastoma cell lines and in the NCI 60-cell assay . Biodistribution was conducted in mice after oral administration of the compound to determine tissue and brain uptake .

Results or Outcomes

The lethal concentrations (LC 50 s) of the compound in neuroblastoma and glioblastoma are significantly lower compared with a drug currently tested in clinical studies in pediatric and adult brain tumors . Growth inhibition concentrations (GI 50) are in the nanomolar range in 60 cancer cell lines . When the compound is combined with a 4-Gy dose of radiation, less than 0.5% of cells retain their reproductive integrity . Increased hydrophobicity of new agents greatly enhances their brain uptake after oral administration .

Future Directions

5-(3-Iodobenzoyl)-2-methylpyridine and related compounds may have potential applications in the field of cancer research. For example, Methyl N-[5-(3’-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate has been studied for its potential as a novel antimitotic theranostic .

properties

IUPAC Name

(3-iodophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFACIVWPAGQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Iodobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.